L-Phenylalaninol

Overview

Description

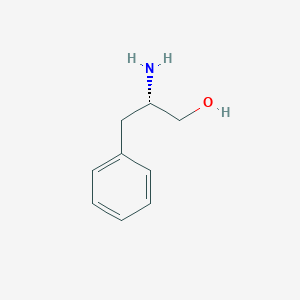

L-Phenylalaninol (CAS 3182-95-4) is a chiral amino alcohol derived from L-phenylalanine, characterized by a hydroxyl (-OH) group replacing the carboxylic acid (-COOH) moiety of the parent amino acid. It serves as a critical intermediate in pharmaceutical synthesis (e.g., Fosamprenavir ) and organic reactions, including pyrrole formation via Clausen-Kaas or Paal-Knorr mechanisms . Its enantiomeric purity (>98% ee) and catalytic hydrogenation efficiency (up to 91.2% yield ) make it a benchmark in chiral synthesis.

Preparation Methods

Chemical Reduction of Protected L-Phenylalanine Derivatives

Sodium Borohydride/Lithium Chloride-Mediated Reduction

The most widely documented method for L-Phenylalaninol synthesis involves the reduction of N-Boc-L-phenylalanine methyl ester (Boc-Phe-OMe) using sodium borohydride (NaBH₄) and lithium chloride (LiCl) in methanol. This protocol, optimized for industrial scalability, proceeds under inert atmospheric conditions to prevent oxidation .

Procedure :

-

Reaction Setup : Boc-Phe-OMe (27.9 g) and LiCl (8.5 g, 2.0 eq) are dissolved in methanol (500 mL) under nitrogen.

-

Reduction : NaBH₄ (7.5 g, 2.0 eq) is added incrementally at <5°C, followed by gradual warming to room temperature.

-

Workup : After quenching with 2N HCl (pH 2–3), the solvent is evaporated, and the residue is basified to pH 9 with NaOH.

-

Extraction : Dichloromethane (3 × 30 mL) isolates the crude product, which is recrystallized from ethyl acetate/n-heptane (2:1) to yield 23.6 g (94%) of N-Boc-L-phenylalaninol .

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 5°C → 20°C |

| Reaction Time | TLC-monitored |

| Recrystallization Solvent | Ethyl acetate/n-heptane |

| Yield | 94% |

This method’s efficiency stems from LiCl’s role in stabilizing borohydride intermediates, ensuring selective ester-to-alcohol conversion without epimerization .

Purification and Diastereomeric Enrichment

Solvent-Based Crystallization

Post-synthetic purification of this compound derivatives often employs acetonitrile-water systems to achieve diastereomeric excess. A patented process for R-gossypol this compound dienamine isolation demonstrates this approach :

Protocol :

-

Crystallization : A mixture of R/S-gossypol this compound dienamine is dissolved in acetonitrile (5:1 v/v acetonitrile:water) at 30°C.

-

Cooling : Gradual cooling to 5°C induces crystalline R-gossypol this compound dienamine precipitation.

-

Washing : The crystals are washed with acetonitrile-water (10:1) to remove S-diastereomers, yielding 99.2% pure product .

Solvent System Efficiency :

| Solvent Ratio (ACN:H₂O) | Purity (%) | Yield (%) |

|---|---|---|

| 10:1 | 98.5 | 83 |

| 5:1 | 99.2 | 85 |

This method’s success relies on acetonitrile’s polarity, which selectively solubilizes S-diastereomers while promoting R-crystal nucleation .

Biocatalytic Precursor Synthesis

Enzymatic Production of L-Phenylalanine

While direct enzymatic synthesis of this compound remains underexplored, engineered phenylalanine ammonia-lyase (PAL) variants enable scalable L-phenylalanine production—a critical precursor. Arabidopsis thaliana PAL mutants catalyze cinnamic acid hydroamination, yielding L-phenylalanine derivatives at 20 mM substrate concentrations with >99% enantiomeric excess (ee) .

Reaction Scheme :

Process Metrics :

| Metric | Value |

|---|---|

| Substrate Loading | 20 mM |

| Space-Time Yield | 4.8 g/L/day |

| E-Factor | 2.1 |

This green chemistry approach reduces reliance on petrochemical feedstocks, aligning with sustainable manufacturing trends .

Chemical Reactions Analysis

Pyrrole Protection via Paal-Knorr Reaction

L-Phenylalaninol undergoes rapid pyrrole protection using 2,5-dimethoxytetrahydrofuran (DMTHF) in aqueous media, forming N-pyrrolyl derivatives. This method achieves near-quantitative conversion in 15 minutes at 90°C .

| Condition | Time (min) | Conversion (%) | Purification Method |

|---|---|---|---|

| 0.75% citric acid, 90°C | 15 | 98.5 | Column-free centrifugation |

| Neutral aqueous solution | 30 | 95.2 | Column-free centrifugation |

Key advantages include:

- Racemization suppression : Intramolecular hydrogen bonding stabilizes the chiral center .

- Scalability : Reactions proceed without chromatography, enabling gram-scale synthesis .

Fmoc Protection and Coupling Reactions

This compound serves as a building block in peptide synthesis through Fmoc protection and amide bond formation :

Fmoc Protection (89% Yield):

- Conditions : Neat Fmoc-Cl, sonication (20°C, 2 minutes).

- Purification : Recrystallization from diethyl ether .

Amide Coupling (48% Yield):

- Conditions : Microwave (150°C, 40 minutes), NaOAc/EtOH.

- Product : (S)-2-(6-Methyl-5-nitro-pyridin-2-ylamino)-3-phenyl-propan-1-ol .

Reaction Mechanisms and DFT Studies

DFT calculations reveal that pyrrole formation proceeds via a zwitterionic intermediate, bypassing traditional carbocation pathways. Key steps include:

- Zwitterion formation : Assisted by intramolecular H-bonding (ΔG‡ = 9.4 kcal/mol) .

- Cyclization : Enamine intermediate undergoes 1,3-H shift (ΔG‡ = 12.1 kcal/mol) .

- Hydrolysis : Methanol elimination completes pyrrole ring formation .

This mechanism explains the rapid kinetics and high regioselectivity observed experimentally .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiulcer Agent

L-Phenylalaninol has been identified as an effective antiulcer agent. It reduces gastric acid secretion and prevents ulcer formation, making it a candidate for treating gastric ulcers. Its mechanism involves inhibiting the intestinal absorption of L-phenylalanine, which is particularly beneficial for individuals with phenylketonuria (PKU) .

1.2 Treatment for Phenylketonuria

this compound's ability to inhibit the absorption of L-phenylalanine positions it as a promising treatment for PKU, a genetic disorder that leads to the accumulation of phenylalanine in the body. This accumulation can cause severe neurological issues if not managed properly .

1.3 Chiral Resolution and Synthesis

In organic chemistry, this compound is utilized in amidation processes for chiral resolution. It plays a crucial role in synthesizing various pharmaceuticals by acting as a chiral auxiliary, aiding in the production of enantiomerically pure compounds .

Nutritional and Metabolic Research

2.1 Appetite Regulation

Recent studies have demonstrated that this compound modulates gut hormone release, influencing appetite and energy intake. In rodent models, oral administration of L-phenylalanine (the precursor to this compound) resulted in reduced food intake and body weight, suggesting potential applications in obesity management .

2.2 Hormonal Effects

this compound stimulates the release of gastrointestinal hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are critical in regulating appetite and glucose metabolism. This hormonal modulation indicates its potential utility in treating metabolic disorders like obesity and diabetes .

Biophysical Studies

3.1 Amyloid Formation

Research has shown that this compound can self-assemble into amyloid fibrils under certain conditions, which is relevant for understanding diseases like PKU. The self-assembly behavior is primarily driven by hydrophobic interactions, making it a subject of interest for therapeutic strategies against amyloid-related pathologies .

3.2 Gel Formation

At high concentrations, this compound transitions into a gel state, which may have implications for drug delivery systems and biomaterials . This property could be exploited in developing new formulations that require controlled release mechanisms.

Analytical Chemistry

4.1 Capillary Electrophoresis

this compound has been employed in capillary electrophoresis for enantioseparations in pharmaceutical analysis. Its functionalized derivatives have shown promise as chiral selectors, enhancing the efficiency of separating enantiomers in complex mixtures .

Case Studies

Mechanism of Action

The mechanism of action of L-phenylalaninol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of intestinal phenylalanine absorption and reduces the secretion of gastric acid. The exact molecular targets and pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Structural Features

L-Phenylalaninol’s hydroxyl group enables hydrogen bonding, enhancing reactivity in aqueous media. In contrast:

- L-Phenylalanine methyl ester : Lacks -OH, leading to sluggish pyrrole formation (40% yield ).

- D-Phenylalaninol: Enantiomeric differences result in distinct fluorescence responses (e.g., 2.7× fluorescence decrease for D-form vs.

- N-protected analogs (e.g., t-Boc) : Steric hindrance reduces catalytic hydrogenation efficiency (26.3% conversion ).

Catalytic Hydrogenation Efficiency

Cu/ZnO/Al₂O₃ catalysts doped with Mg achieve high enantioselectivity for this compound (91.2% yield ). Comparatively:

- L-Leucinol: Synthesized via alternative routes (e.g., homogeneous hydrogenation ), with lower commercial purity (97% vs. 98% for this compound ).

- Substrates without α-amino groups: Minimal reactivity (1.3% yield for 3-phenyl propyl alcohol ).

Catalyst Stability and Reusability

| Catalyst Composition | Recycling Runs | Yield Retention | Key Improvement |

|---|---|---|---|

| CuZn₀.₃Mg₀.₁AlOₓ | 13 | >90% | Mg stabilizes Cu dispersion |

| Cu/ZnO/Al₂O₃ (undoped) | 7 | 50.7% | Prone to Cu sintering |

Chiral Recognition

- Metabolic stability: this compound derivatives exhibit ~10% oxidation to L-phenylalanine analogs, whereas D-forms remain unconverted .

Pharmaceutical Relevance

- Fosamprenavir synthesis: this compound is a key intermediate, synthesized via NaBH₄ reduction .

- Peptide inhibitors : Used in parasitic cysteine protease inhibitors (e.g., falcitidin analogs) with confirmed stereochemistry via Marfey’s analysis .

Commercial and Industrial Considerations

| Compound | Purity (Commercial) | Price (per gram) | Key Supplier |

|---|---|---|---|

| This compound | 98% | $50–$70 | Sigma-Aldrich |

| L-Leucinol | 97% | $45–$60 | Solarbio |

| D-Phenylalaninol | 99% | $80–$100 | Sigma-Aldrich |

Biological Activity

L-Phenylalaninol, a non-essential amino acid derivative of phenylalanine, has garnered attention for its diverse biological activities, particularly in cancer treatment and metabolic regulation. This article delves into the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.

Overview of this compound

This compound is primarily known for its role in inhibiting the proliferation of cancer cells and modulating metabolic pathways. It exhibits properties that can affect both tumor growth and immune responses, making it a compound of interest in therapeutic applications.

-

Anticancer Activity :

- This compound has been shown to increase the activity of cytochrome c reductase and tau-glutamyl transpeptidase in melanoma cells, leading to inhibited cell proliferation .

- In studies involving various cancer cell lines, it was observed that this compound could potentially enhance the efficacy of boron neutron capture therapy (BNCT) by increasing the uptake of boron compounds like 4-borono-L-phenylalanine (BPA) in cells .

-

Metabolic Regulation :

- Research indicates that L-phenylalanine, a precursor to this compound, acts as a metabolic checkpoint in T-helper 2 (Th2) cells, impacting their proliferation and function. Increased levels of intracellular L-phenylalanine were found to boost glycolysis while limiting oxidative phosphorylation (OXPHOS) in specific immune cell types .

- Antacid Effects :

Case Studies and Experimental Data

A variety of studies have explored the biological activities of this compound and its analogs. Below is a summary of key findings:

Detailed Research Findings

- Anticancer Mechanisms :

- Immune Modulation :

- Boron Neutron Capture Therapy (BNCT) :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for L-Phenylalaninol, and how do their yields and purity compare across methodologies?

- Methodological Answer : this compound is synthesized via catalytic hydrogenation of L-phenylalanine methyl ester (L-p) using catalysts like CuZnMgAl oxides. Yields exceeding 90% are achievable with optimized Mg²⁺/Al³⁺ ratios (e.g., CZA-0.1 catalyst) . Alternative routes include pyrrole protection in aqueous media using DMTHF, achieving near-quantitative conversion under Clauson-Kaas-like conditions . Comparative purity analysis via UHPLC-MS and NMR is critical to assess byproducts (e.g., isomerization or incomplete reduction).

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be structured?

- Methodological Answer :

- Marfey’s Analysis : For absolute configuration determination, hydrolyze samples, derivatize with Marfey’s reagent, and compare retention times against reference standards via UHPLC-MS .

- NMR Spectroscopy : Use ¹H/¹³C NMR (500 MHz) in D₂O/CDCl₃ to resolve stereochemistry and verify backbone integrity (e.g., δ 3.2–3.8 ppm for CH₂ groups) .

- Chromatography : RP-HPLC (C18 column, 0.1% TFA/ACN gradient) resolves enantiomeric impurities .

Table 1 : Analytical Techniques Comparison

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| Marfey’s + UHPLC | Configuration confirmation | High specificity | Requires hydrolysis |

| ¹H NMR | Structural validation | Non-destructive | Overlapping signals |

| RP-HPLC | Purity assessment | Scalable | Low resolution for isomers |

Q. How can researchers optimize reaction conditions for this compound synthesis to improve efficiency?

- Methodological Answer :

- Catalyst Optimization : Screen Mg²⁺/Al³⁺ ratios (0.05–0.2) in CuZnMgAl oxides; higher ratios (>0.1) reduce active sites, lowering yields .

- Solvent Systems : Use aqueous media with DMTHF for pyrrole protection to eliminate organic solvents, improving green metrics .

- Temperature Control : Maintain 60–80°C during hydrogenation to prevent racemization .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to study reaction mechanisms in this compound synthesis, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models reaction pathways, such as DMTHF-mediated pyrrole protection. Key findings:

- Zwitterionic Intermediates : Stabilized in aqueous media, reducing activation energy (ΔG‡ ≈ 25 kcal/mol vs. 48.9 kcal/mol for SN2 pathways) .

- Mechanistic Validation : Compare computed IR spectra (e.g., C=O stretches at 1700 cm⁻¹) with experimental FTIR to confirm intermediates .

Q. How should contradictory data in catalytic performance studies of this compound synthesis be systematically analyzed?

- Methodological Answer :

- Error Source Identification : Assess instrument calibration (e.g., GC-MS), catalyst aging, or batch-to-batch substrate variability .

- Statistical Frameworks : Apply ANOVA to compare yield distributions across catalyst batches (α = 0.05) .

- Reproduibility Protocols : Document reaction parameters (e.g., H₂ pressure, stirring rate) per FAIR data principles .

Q. What strategies are recommended for designing enantioselective synthesis protocols for this compound derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate (R)-BINOL ligands in asymmetric hydrogenation to enhance ee >98% .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify undesired enantiomers .

- In Silico Screening : Dock substrate-catalyst complexes in MOE software to predict enantioselectivity .

Q. Methodological Considerations

- Data Presentation : Follow IUPAC guidelines for reporting NMR shifts (δ in ppm) and HPLC retention times (tR in min) .

- Reproducibility : Archive raw spectral data (e.g., .JCAMP-DX files) and catalyst characterization (BET surface area, XRD) in supplementary materials .

- Ethical Compliance : Disclose conflicts of interest (e.g., catalyst supplier affiliations) and adhere to Green Chemistry principles .

Properties

IUPAC Name |

(2S)-2-amino-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVVMTBJNDTZBF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025528 | |

| Record name | L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-95-4 | |

| Record name | L-Phenylalaninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalaninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-phenylalaninol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-amino-3-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GE9QOP0ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.